molecular formula C5H11ClFNO B13907623 [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B13907623
M. Wt: 155.60 g/mol
InChI Key: RTWCLQSSUKTHBX-NUBCRITNSA-N
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Description

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11NOClF It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of (3R)-pyrrolidin-3-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoropyrrolidin-3-one.

    Reduction: Formation of 3-fluoropyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    [(3R)-pyrrolidin-3-yl]methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-fluoropyrrolidine: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

    3-fluoropyrrolidin-3-one: An oxidized form of the compound with different chemical properties.

Uniqueness

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4H2;1H/t5-;/m1./s1

InChI Key

RTWCLQSSUKTHBX-NUBCRITNSA-N

Isomeric SMILES

C1CNC[C@]1(CO)F.Cl

Canonical SMILES

C1CNCC1(CO)F.Cl

Origin of Product

United States

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